![molecular formula C9H15ClO4S B2839380 (2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride CAS No. 2138278-75-6](/img/structure/B2839380.png)

(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

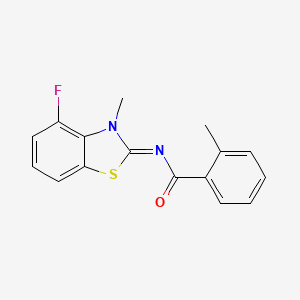

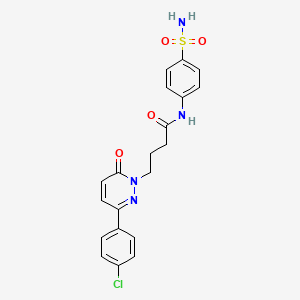

“(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2138278-75-6 . It has a molecular weight of 254.73 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15ClO4S/c10-15(11,12)6-8-5-9(7-14-8)1-3-13-4-2-9/h8H,1-7H2 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Versatile Protecting and Activating Group for Amine Synthesis

The compound has been utilized as a versatile sulfonating agent for amines, demonstrating ease of use and excellent yields. It acts as a protecting and activating group for primary and secondary amines, showing stability under basic and reductive conditions and can be removed by heating in an aqueous solution of trifluoroacetic acid. This highlights its role in facilitating complex synthesis processes, including alkylation under Mitsunobu conditions (Sakamoto et al., 2006).

Stereospecific Synthesis of Organic Compounds

The reduction of steroidal spiroacetal methanesulfonate derivatives containing the 1,6-dioxaspiro[4.5]decan-10-yl ring system has been reported to promote new rearrangements to give steroidal 1,6-dioxadecalin derivatives or 2,2'-linked ditetrahydrofuran derivatives. This indicates its potential in the stereospecific synthesis of complex organic molecules (Betancor et al., 1998).

Enantioselective Synthesis of Bicyclic β-Lactones

Organocatalytic enantioselective synthesis involving this compound demonstrates its role in the creation of bicyclic β-lactones, crucial intermediates for various pharmaceutical applications. The process involves nucleophile-catalyzed aldol-lactonization (NCAL), highlighting its significance in the synthesis of activated aldol products (Nguyen et al., 2012).

Synthesis of Liquid Crystals and Insecticides

1,4-Dioxaspiro[4.5]decan-8-one, a derivative of the focal compound, serves as an exceedingly useful bifunctional synthetic intermediate used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane demonstrates the compound's utility in producing materials with significant industrial applications (Feng-bao, 2006).

Electrocatalysis and Battery Technologies

In the field of electrochemistry, methanesulfonyl chloride, a related compound, has been used to study the electrochemical properties of vanadium pentoxide films in ionic liquids. Such research underpins developments in energy storage technologies, demonstrating the broader implications of using methanesulfonyl derivatives in scientific research (Su et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

2,8-dioxaspiro[4.5]decan-3-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO4S/c10-15(11,12)6-8-5-9(7-14-8)1-3-13-4-2-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWFFWUXBDTAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(OC2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate](/img/structure/B2839297.png)

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2839303.png)

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)

![2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B2839307.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2839310.png)

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2839315.png)

![4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2839318.png)